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Compound of Interest

Compound Name: Indirubin Derivative E804

Cat. No.: B10772232

Get Quote

E804 (Indirubin-3'-oximether) Administration in Mouse Models: Formulation, Dosing, and

Pharmacodynamic Validation

Mechanistic Rationale and Target Biology
E804 (Indirubin-3'-(2,3-dihydroxypropyl)-oximether) is a semi-synthetic, water-soluble

derivative of the natural bis-indole indirubin. In preclinical oncology and immunology, E804 is

deployed primarily as a potent ATP-competitive inhibitor of c-Src kinase (IC50 = 0.43 μM) and a

direct suppressor of STAT3 phosphorylation (Tyr705) 1. By blocking the upstream c-Src and

VEGFR-2 pathways, E804 downregulates anti-apoptotic proteins (Mcl-1, Survivin) and pro-

angiogenic factors (VEGF), making it highly effective against solid tumors and leukemic

xenografts 2. Furthermore, it modulates macrophage polarization by suppressing LPS-induced

iNOS, COX-2, and IL-6 expression [[3]]().
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Figure 1: Mechanistic pathway of E804-mediated anti-tumor and anti-angiogenic activity.
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Physicochemical Constraints & Formulation
Engineering
Despite the addition of a hydrophilic dihydroxypropyl side chain, E804 retains a high

lipophilicity (aLogP ≈ 3.54) and exhibits poor aqueous solubility 4. Administering E804 in

standard PBS causes immediate precipitation, leading to fatal microembolisms in mice or

complete loss of bioavailability. To circumvent this, researchers must utilize multi-component

co-solvent systems or Self-Emulsifying Drug Delivery Systems (SEDDS) to maintain the

compound in the aqueous micellar phase.

In Vivo Administration Protocols
Protocol A: Intraperitoneal (IP) Delivery for Systemic
Xenografts

Objective: Achieve systemic distribution for disseminated or subcutaneous xenografts (e.g.,

MV4-11 leukemia) [[5]]().

Causality: The combination of PEG300 and Tween-80 creates a stable microemulsion that

prevents the hydrophobic indirubin core from crashing out of solution upon contact with the

aqueous peritoneal fluid [[6]]().

Step-by-Step Methodology:

Stock Preparation: Dissolve E804 powder in 100% anhydrous DMSO to a concentration of

20.8 mg/mL. Vortex until completely clear.

Co-Solvent Addition: To prepare 1 mL of working solution, transfer 100 μL of the DMSO

stock into a sterile tube. Add 400 μL of PEG300. Vortex vigorously for 30 seconds.

Surfactant Stabilization: Add 50 μL of Tween-80. Pipette up and down to ensure the

viscous surfactant is fully integrated.

Aqueous Dilution: Slowly add 450 μL of sterile Saline (0.9% NaCl) dropwise while

continuously vortexing. The final solution (2.08 mg/mL) must be clear and free of

particulates.
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Administration: Inject IP at a dose of 5–10 mg/kg/day using a 27G needle.

Self-Validating System: Harvest peripheral blood mononuclear cells (PBMCs) 12 hours post-

injection. Perform a Western blot for p-STAT3 (Tyr705). A >50% reduction relative to vehicle-

treated controls confirms successful systemic absorption and target engagement.

Protocol B: Intratumoral (IT) Injection for Syngeneic
Solid Tumors

Objective: Maximize local anti-angiogenic effects while minimizing hepatic first-pass

metabolism in models like CT-26 colon carcinoma 2.

Causality: Direct IT injection bypasses the rapid systemic clearance typical of indirubin

derivatives, maintaining high local concentrations necessary to inhibit VEGFR-2

phosphorylation on tumor-associated endothelial cells.

Step-by-Step Methodology:

Tumor Establishment: Subcutaneously inoculate BALB/c mice with CT-26 cells. Wait until

tumors reach a palpable volume of ~100 mm³.

Formulation: Prepare E804 in a localized vehicle (e.g., PBS containing 5% DMSO).

Ensure the injection volume does not exceed 50 μL to prevent tumor rupture.

Administration: Insert a 29G insulin syringe into the center of the tumor mass. Inject slowly.

Repeat daily for 15 days.

Self-Validating System: Resect the tumor on day 20. Perform immunohistochemistry (IHC)

for CD31. A valid IT protocol will yield a statistically significant decrease in CD31+

microvessel density and a concurrent increase in TUNEL+ apoptotic cells compared to the

contralateral control 2.

Protocol C: Oral Gavage (PO) using SEDDS
Objective: Non-invasive administration for long-term pharmacokinetic or efficacy studies 4.

Causality: Formulating E804 in a Medium-Chain SEDDS (e.g., 33% Capmul MCM, 45.5%

Solutol HS 15, 15% Tween 80, 5% PEG 400) ensures the drug remains in an aqueous
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micellar phase within the harsh pH of the GI tract, facilitating lymphatic absorption and

preventing precipitation.

Step-by-Step Methodology:

Lipid Mixing: Combine the lipid and surfactant excipients using a magnetic stirrer at 37°C

until homogenous.

Drug Loading: Add E804 powder to achieve a 1.5% (w/w) loading concentration. Stir until

completely dissolved.

Administration: Administer via oral gavage at an E804 equivalent dose of 50 mg/kg body

weight.

Self-Validating System: Prior to in vivo use, perform an in vitro lipolysis assay using

pancreatic lipase (800 U/mL) at pH 6.5. The formulation is validated if >50% of E804 remains

in the aqueous micellar phase after 60 minutes [[4]]().

Quantitative Data Summary
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Model
Administration
Route

Dosage &
Frequency

Vehicle
Formulation

Key
Pharmacodyna
mic Outcomes

CT-26 Colon

Carcinoma

(Syngeneic)

Intratumoral (IT) Daily x 15 days
PBS + 5%

DMSO

Tumor volume

reduced (1576

mm³ to 798

mm³); Decreased

CD31+ density 2

MV4-11

Leukemia

(Xenograft)

Intraperitoneal

(IP)
5–10 mg/kg/day

10% DMSO +

40% PEG300 +

5% Tween-80 +

45% Saline

Suppressed

tumor growth; No

significant body

weight loss [[5]]()

Pharmacokinetic

Model (Wistar

Rats/Mice)

Oral Gavage

(PO)

50 mg/kg (Single

Dose)

SEDDS

(Medium-chain

triglycerides,

Solutol HS 15)

Enhanced

systemic

bioavailability;

Tmax shortened

4
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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